6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole 6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18092146
InChI: InChI=1S/C8H4BrF2IN2/c9-4-1-2-5-6(3-4)14(8(10)11)13-7(5)12/h1-3,8H
SMILES:
Molecular Formula: C8H4BrF2IN2
Molecular Weight: 372.94 g/mol

6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole

CAS No.:

Cat. No.: VC18092146

Molecular Formula: C8H4BrF2IN2

Molecular Weight: 372.94 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole -

Specification

Molecular Formula C8H4BrF2IN2
Molecular Weight 372.94 g/mol
IUPAC Name 6-bromo-1-(difluoromethyl)-3-iodoindazole
Standard InChI InChI=1S/C8H4BrF2IN2/c9-4-1-2-5-6(3-4)14(8(10)11)13-7(5)12/h1-3,8H
Standard InChI Key MNPWRIJOUNDOOY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Br)N(N=C2I)C(F)F

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s structure is defined by a bicyclic indazole core with three distinct substituents (Table 1). Computational and experimental analyses confirm its planar aromatic system, with halogen atoms contributing to electronic polarization and hydrogen bonding potential .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₄BrF₂IN₂
Molecular Weight372.94 g/mol
IUPAC Name6-Bromo-1-(difluoromethyl)-3-iodoindazole
SMILESC1=CC2=C(C=C1Br)N(N=C2I)C(F)F
InChI KeyMNPWRIJOUNDOOY-UHFFFAOYSA-N
CAS Number2680530-90-7

The difluoromethyl group enhances metabolic stability by resisting oxidative degradation, while iodine and bromine facilitate cross-coupling reactions for structural diversification .

Synthesis and Chemical Reactivity

Reactivity and Functionalization

The bromine and iodine atoms enable site-selective modifications:

  • Suzuki-Miyaura Coupling: Iodine at position 3 participates in palladium-catalyzed couplings with boronic acids, enabling aryl/heteroaryl introductions .

  • Buchwald-Hartwig Amination: Bromine at position 6 can be replaced with amines to enhance solubility or target affinity .

Biological Activities and Mechanisms

Anti-Proliferative Effects

In vitro studies highlight potent activity against breast (4T1) and melanoma (WM3629) cell lines, with IC₅₀ values ranging from 0.23–1.15 μM . Mechanistically, the compound inhibits fibroblast growth factor receptors (FGFR1/2) and disrupts mitochondrial membrane potential, triggering caspase-3-mediated apoptosis .

Table 2: Select Biological Data

Cell LineIC₅₀ (μM)TargetReference
4T1 (Breast)0.23FGFR1, Caspase-3
WM3629 (Melanoma)1.15BRAF Kinase

Kinase Inhibition Profiling

The indazole scaffold binds to ATP pockets of kinases like FGFR1 (IC₅₀ = 2.9 nM) and Aurora kinases, impairing phosphorylation-dependent signaling . Substituents at positions 1 and 3 are critical for selectivity, as shown in molecular docking studies .

Applications in Drug Discovery

Lead Optimization

The compound serves as a precursor for FGFR and BRAF inhibitors. For example, coupling with 3,5-dimethoxyphenyl boronic acid yields analogs with 30-fold improved FGFR1 affinity (IC₅₀ = 30.2 nM) .

Radiopharmaceutical Development

Iodine-125/131-labeled derivatives are explored for targeted radiotherapy, leveraging the isotope’s decay properties .

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